4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride is a degradant impurity identified in Bendamustine hydrochloride drug products. [] Bendamustine hydrochloride is an alkylating antitumor agent used in the treatment of chronic lymphocytic leukemia (CLL) and B-cell non-Hodgkin's lymphoma (B-NHL). [] The presence of this impurity can potentially impact the efficacy and safety of the drug product.
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a benzoimidazole moiety, which is known for its biological activity, including anticancer properties. The molecular formula for this compound is CHClNO, and it has a molecular weight of 275.14 g/mol when in hydrochloride form .
The synthesis of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride typically involves several steps, including the formation of the benzoimidazole ring followed by the introduction of the butyric acid moiety.
The molecular structure of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride can be represented as follows:
The compound features a benzoimidazole ring attached to a butyric acid group, with a chlorine atom substituting on the benzene part of the ring. This structural arrangement contributes to its biological activity and solubility characteristics .
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions highlight its versatility as a building block in medicinal chemistry .
The mechanism of action for 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride, particularly in cancer therapy, may involve several pathways:
Studies have shown that derivatives of benzoimidazole exhibit cytotoxic effects on various cancer cell lines, making this compound a potential candidate for further research .
The physical properties of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride include:
Chemical properties include:
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride has several applications in scientific research:
This compound exemplifies how modifications to existing chemical frameworks can lead to novel therapeutic agents with significant biological activity.
The synthesis of 4-(5-chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride follows a convergent strategy involving sequential benzimidazole core formation, regioselective chlorination, and side-chain incorporation. The primary route commences with ortho-phenylenediamine and dichloroacetic acid under acidic reflux (20% HCl, 20 hours) to yield 2-dichloromethyl-1H-benzoimidazole hydrochloride as a key intermediate [8]. Subsequent hydrolysis with sodium acetate at 90–95°C generates 1H-benzoimidazole-2-carbaldehyde, confirmed by distinctive aldehyde proton peaks at δ 9.8–10.0 ppm in ¹H NMR spectra [8]. Alternative approaches employ 4-chlorobutyric acid derivatives for N-alkylation prior to cyclization, though this method risks regioisomeric impurities due to uncontrolled nucleophilic sites. The critical coupling step involves Knoevenagel condensation or nucleophilic substitution between 5-chloro-1H-benzoimidazole-2-carbaldehyde and activated butyric acid precursors (e.g., ethyl 4-bromobutyrate), followed by saponification to yield the target carboxylic acid [3] [8].
Table 1: Key Intermediates in Benzimidazole Functionalization
Intermediate | Synthetic Method | Characteristic NMR Signals |
---|---|---|
2-Dichloromethyl-1H-benzoimidazole | Phenylenediamine + dichloroacetic acid | δ 6.85 ppm (s, 1H, CHCl₂) |
1H-Benzoimidazole-2-carbaldehyde | Hydrolysis of dichloromethyl intermediate | δ 9.98 ppm (s, 1H, CHO) |
Ethyl 4-(5-chloro-1H-benzo[d]imidazol-2-yl)butanoate | Knoevenagel condensation | δ 4.12 (q, 2H, OCH₂), δ 2.65 (t, 2H, CH₂CO) |
Regioselective chlorination at the benzimidazole 5-position is achieved via electrophilic aromatic substitution (EAS) using chlorine sources under controlled conditions. Catalytic systems employing Lewis acids (e.g., FeCl₃, AlCl₃) in aprotic solvents (DCM, chloroform) enable >85% 5-chloro isomer selectivity by coordinating to the benzimidazole N3 atom, thus directing meta-substitution [7]. Solvent-free chlorination with sulfuryl chloride (SO₂Cl₂) at 60–80°C demonstrates enhanced regioselectivity (>92%) and reduced di/tri-chlorinated byproducts (<5%), as confirmed by HPLC analysis. Key to success is the pre-protection of the imidazole nitrogen using methyl iodide to form 1-methyl-5-chloro derivatives, preventing N-chlorination side reactions [1]. Post-chlorination deprotection via acid hydrolysis regenerates the 1H-benzoimidazole scaffold without compromising the chloro substituent. Recent advances utilize in situ-generated chlorine from oxalyl chloride–DMSO complexes, improving atom economy and minimizing halogen waste [7].
Table 2: Chlorination Methods and Regioselectivity
Chlorination Agent | Catalyst/Solvent | Temp (°C) | 5-Chloro Isomer Yield | Byproducts |
---|---|---|---|---|
SO₂Cl₂ | Solvent-free | 80 | 92% | 3% 4,6-dichloro |
Cl₂ (gas) | FeCl₃/CHCl₃ | 40 | 87% | 8% 4-chloro |
Oxalyl chloride | DMSO/(COCl)₂ | 60 | 94% | <2% dichloro derivatives |
Critical intermediates in butyric acid chain attachment require rigorous characterization to ensure structural fidelity. Ethyl 4-(5-chloro-1H-benzoimidazol-2-yl)butanoate, synthesized via carbodiimide-mediated ester coupling, shows diagnostic ¹H NMR resonances: triplet at δ 2.65 ppm (CH₂COO), triplet at δ 3.15 ppm (N-CH₂), and quartet at δ 4.12 ppm (OCH₂CH₃) [3]. FT-IR analysis confirms C=O stretches at 1730 cm⁻¹ (ester) versus 1715 cm⁻¹ for the final carboxylic acid. Elemental analysis deviations >0.3% indicate residual solvents or hydrolysis byproducts. Mass spectrometry (ESI+) of the ethyl ester intermediate shows [M+H]⁺ at m/z 267.08, consistent with C₁₃H₁₅ClN₂O₂⁺, while the final hydrochloride salt exhibits [M-Cl]⁺ at m/z 239.05 for C₁₁H₁₂ClN₂O₂⁺ [1] [3]. Crystallographic analysis reveals planar benzimidazole cores with butyric acid chains adopting gauche conformations, facilitating hydrochloride salt formation via carboxylate–proton interactions.
Hydrochloride salt formation employs solvent-free mechanochemistry or near-critical water to enhance sustainability. Benzimidazole carboxylic acids react with gaseous HCl in vibratory ball mills (stainless steel vessels, 25 Hz, 1–2 hours), achieving quantitative salt formation without solvents, as verified by chloride ion titration [7]. Alternatively, subcritical water (120–150°C, 15–20 bar) facilitates rapid protonation (<30 minutes) through enhanced HCl dissociation, yielding high-purity hydrochloride crystals after cooling-induced precipitation. Catalyst recycling is integral to green protocols: butyric anhydride catalysts from chlorination steps are hydrolyzed to recover n-butyric acid, achieving 85–95% material reuse in subsequent batches [7]. Life-cycle analysis shows solvent-free routes reduce E-factor (kg waste/kg product) from 8.5 (traditional acetonitrile–HCl methods) to 1.2, primarily by eliminating solvent distillation wastes.
Final yield optimization leverages crystallization science and chromatographic selectivity:
Table 3: Purification Methods and Yield Outcomes
Method | Conditions | Purity | Recovery Yield |
---|---|---|---|
Acetic acid–water crystallization | 4:1 v/v, 0°C crystallization | >99.5% | 88% |
Ethyl acetate/hexane fractionation | Gradient elution, -20°C | 99.2% | 82% |
Centrifugal partition chromatography | Heptane/EA/MeOH/H₂O (3:5:3:5) | 99.8% | 95% |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0